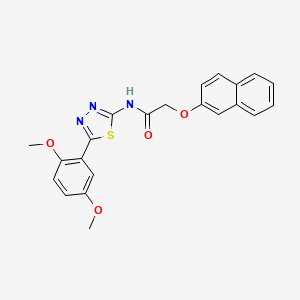
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiadiazole ring and a naphthalenyl ether group. Its molecular formula is C19H18N4O3S, with a molecular weight of 378.44 g/mol. The presence of the methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3S |
| Molecular Weight | 378.44 g/mol |
| LogP | 3.5602 |
| Polar Surface Area | 78.418 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of thiadiazole can inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported as low as 0.28 µg/mL for MCF-7 cells, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). Additionally, some compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as VEGFR-2 .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Enzymes : Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes .
- Experimental Models : In vivo studies using animal models have demonstrated that thiadiazole derivatives can significantly reduce inflammation markers, supporting their potential therapeutic application in inflammatory diseases.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Mechanism : The antimicrobial action may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for microbial survival.
Case Studies
A series of case studies have highlighted the biological efficacy of thiadiazole derivatives:
- Study on Cytotoxicity : A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines using the MTT assay. The most active derivative exhibited an IC50 value lower than 10 µM across all tested cell lines .
- Anti-inflammatory Assessment : In another study, the anti-inflammatory potential was assessed using carrageenan-induced paw edema in rats. The compound demonstrated significant reduction in paw swelling compared to control groups .
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-9-10-19(28-2)18(12-16)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRNDXTZVVCVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














